(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 2nd position, and a carboxamide group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with 4-fluoroaniline under appropriate conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Signaling Pathways: It can modulate signaling pathways like the PI3K/AKT pathway, leading to altered cellular responses.
Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxylic acid
- 6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxylate
- 6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide derivatives
Uniqueness
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOBIYSZOPFFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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